molecular formula C10H9ClN2O3 B14633904 5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one CAS No. 54080-60-3

5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B14633904
CAS No.: 54080-60-3
M. Wt: 240.64 g/mol
InChI Key: VZHYCSJLMQRHKW-UHFFFAOYSA-N
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Description

5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one is a chemical compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 5-chloro-2-aminophenol with 2-bromo-1-(hydroxyimino)propane under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: 5-Nitro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one.

    Reduction: 5-Chloro-3-[2-(amino)propyl]-1,3-benzoxazol-2(3H)-one.

    Substitution: 5-Substituted-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one derivatives.

Scientific Research Applications

5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anticancer properties.

    Biological Research: It is used as a probe to study the biological pathways involving benzoxazole derivatives.

    Material Science: Benzoxazole derivatives are known for their photophysical properties, making them useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one involves its interaction with cellular targets, leading to cytotoxic effects. The hydroxyimino group is believed to play a crucial role in its biological activity by forming reactive intermediates that can interact with cellular macromolecules. The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-[3-(cyclic amine)propyl]-1,3-benzoxazol-2(3H)-one: Similar structure but with a cyclic amine group instead of a hydroxyimino group.

    5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one: Similar structure but with a chloropropyl group instead of a hydroxyimino group.

Uniqueness

5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research .

Properties

CAS No.

54080-60-3

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

5-chloro-3-(2-hydroxyiminopropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H9ClN2O3/c1-6(12-15)5-13-8-4-7(11)2-3-9(8)16-10(13)14/h2-4,15H,5H2,1H3

InChI Key

VZHYCSJLMQRHKW-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN1C2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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